molecular formula C13H14N2O2S B2642469 1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea CAS No. 1170828-78-0

1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2642469
CAS No.: 1170828-78-0
M. Wt: 262.33
InChI Key: JFKLYDSCNLNOED-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea is an organic compound that features a phenoxyethyl group and a thiophenyl group attached to a urea backbone

Preparation Methods

The synthesis of 1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-phenoxyethylamine with thiophene-2-carbonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the urea moiety, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as halides or amines replace the phenoxy group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the urea group may produce secondary amines.

Scientific Research Applications

1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Its structural features suggest it may have bioactive properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

    1-(2-Phenoxyethyl)-3-(phenyl)urea: This compound lacks the thiophene ring, which may result in different reactivity and biological activity.

    1-(2-Phenoxyethyl)-3-(furan-2-yl)urea: The furan ring in this compound can lead to different chemical properties compared to the thiophene ring.

    1-(2-Phenoxyethyl)-3-(pyridin-2-yl)urea: The presence of a pyridine ring introduces basicity, which can affect the compound’s interactions with other molecules.

The uniqueness of this compound lies in its combination of the phenoxyethyl and thiophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-13(15-12-7-4-10-18-12)14-8-9-17-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKLYDSCNLNOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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